ethyl 2-methyl-2-(2-nitrophenoxy)propanoate
Overview
Description
Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate is an organic compound with the molecular formula C({12})H({15})NO(_{5}) It is an ester derived from the reaction between 2-nitrophenol and ethyl 2-methylpropanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(2-nitrophenoxy)propanoate typically involves the esterification of 2-nitrophenol with ethyl 2-methylpropanoate. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:
Reagents: 2-nitrophenol, ethyl 2-methylpropanoate, sulfuric acid.
Conditions: Reflux the mixture in an appropriate solvent (e.g., toluene) for several hours.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: Ethyl 2-methyl-2-(2-aminophenoxy)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 2-methyl-2-(2-nitrophenoxy)propanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism by which ethyl 2-methyl-2-(2-nitrophenoxy)propanoate exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can interact with biological targets. The ester group can be hydrolyzed to release active carboxylic acids that participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate can be compared with similar compounds such as:
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and applications.
Mthis compound: The methyl ester variant, which may have different physical properties and reactivity.
Ethyl 2-methyl-2-(2-aminophenoxy)propanoate: The reduced form with an amino group instead of a nitro group, leading to different biological activities.
Properties
IUPAC Name |
ethyl 2-methyl-2-(2-nitrophenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(14)12(2,3)18-10-8-6-5-7-9(10)13(15)16/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOWYVFEQVTTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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